molecular formula C5H2F3NO2 B7961124 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde

2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde

Cat. No.: B7961124
M. Wt: 165.07 g/mol
InChI Key: VEAMCEWZUZIDPR-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxazole ring, which also contains an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde typically involves the introduction of a trifluoromethyl group into an oxazole ring. One common method includes the reaction of a suitable oxazole precursor with trifluoromethylating agents under controlled conditions. For instance, trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a photocatalyst .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to achieving efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of 2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid.

    Reduction: Formation of 2-(Trifluoromethyl)-1,3-oxazole-4-methanol.

    Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde is unique due to the combination of the trifluoromethyl group and the oxazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO2/c6-5(7,8)4-9-3(1-10)2-11-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAMCEWZUZIDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240598-47-3
Record name 2-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde
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